molecular formula C11H12N4S B2540379 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine CAS No. 861924-94-9

5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2540379
CAS No.: 861924-94-9
M. Wt: 232.31
InChI Key: YXKLHKQHGCKSOQ-QPJJXVBHSA-N
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Description

5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cinnamylsulfanyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 4H-1,2,4-triazol-3-amine with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cinnamylsulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The cinnamyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.

    Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their function. The cinnamylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-(phenylsulfanyl)-4H-1,2,4-triazol-3-amine: Similar structure but with a phenyl group instead of a cinnamyl group.

    5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine: Contains a methyl group instead of a cinnamyl group.

Uniqueness

5-(cinnamylsulfanyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the cinnamyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H3,12,13,14,15)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKLHKQHGCKSOQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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